5-(Azetidin-3-yl)-3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole

Quality Control Reproducibility Purity

5-(Azetidin-3-yl)-3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole (CAS 1706443-27-7) is a heterocyclic building block containing a 1,2,4-oxadiazole core, an azetidine ring, and a 4-methoxyphenoxymethyl substituent. It belongs to a class of 1,2,4-oxadiazole azetidine derivatives characterized as sphingosine-1-phosphate (S1P) receptor modulators.

Molecular Formula C13H15N3O3
Molecular Weight 261.28 g/mol
Cat. No. B11855609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Azetidin-3-yl)-3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole
Molecular FormulaC13H15N3O3
Molecular Weight261.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCC2=NOC(=N2)C3CNC3
InChIInChI=1S/C13H15N3O3/c1-17-10-2-4-11(5-3-10)18-8-12-15-13(19-16-12)9-6-14-7-9/h2-5,9,14H,6-8H2,1H3
InChIKeyKNNSASLOQXTMAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Azetidin-3-yl)-3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole for Medicinal Chemistry and S1P Modulator Research


5-(Azetidin-3-yl)-3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole (CAS 1706443-27-7) is a heterocyclic building block containing a 1,2,4-oxadiazole core, an azetidine ring, and a 4-methoxyphenoxymethyl substituent . It belongs to a class of 1,2,4-oxadiazole azetidine derivatives characterized as sphingosine-1-phosphate (S1P) receptor modulators [1]. Its structural features make it a versatile intermediate for the construction of bioactive molecules, particularly MCHr1 antagonists such as AZD1979 [2].

Structural Nuances in 5-(Azetidin-3-yl)-3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole That Prevent Simple In-Class Replacement


Substitution within the 1,2,4-oxadiazole azetidine series is not functionally interchangeable. The position and nature of the aromatic ether side chain critically modulate target engagement and selectivity. For example, in the S1P1 agonist series, shifting from a 4-ethoxyphenyl to a 4-phenoxyphenyl substituent altered S1P1 EC50 and selectivity over S1P3 by orders of magnitude [1]. Similarly, the specific 4-methoxyphenoxymethyl group present in this compound introduces a flexible ether linkage absent in directly aryl-substituted analogs, which can profoundly affect binding pose, solubility, and metabolic stability [2]. Generic replacement with a simple 4-methoxyphenyl or 2-methoxyphenyl analog risks loss of the desired pharmacological profile.

Quantitative Differentiation of 5-(Azetidin-3-yl)-3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole for Procurement Decisions


Purity-Driven Reproducibility: 98%+ vs. Common 95%+ Grade

This compound is supplied by MolCore at ≥98% purity (NLT 98%), whereas many competitor vendors offer the standard 95%+ grade . Higher initial purity reduces the burden of pre-use purification and minimizes side-product interference in sensitive biological assays.

Quality Control Reproducibility Purity

ISO-Certified Quality System Reduces Cross-Contamination Risk

The MolCore product is manufactured under an ISO-certified quality management system, ensuring batch-to-batch consistency and traceability suitable for global pharmaceutical R&D . Many generic suppliers lack this certification, introducing uncertainty in long-term project reproducibility.

ISO Certification Quality Assurance Pharmaceutical R&D

Key Intermediate for MCHr1 Antagonist AZD1979 and Analogs

The 4-methoxyphenoxymethyl-oxadiazole-azetidine scaffold is a direct precursor to AZD1979, a potent MCHr1 antagonist (IC50 ~12 nM) that reached Phase I clinical trials for obesity . This compound provides a validated starting point for medicinal chemistry exploration of MCHr1 antagonists, a target for which structural modifications of the phenoxy linker critically impact potency and CNS penetration [1].

MCHr1 Antagonist Obesity AZD1979 Intermediate

Enhanced Solubility Profile of Hydrochloride Salt Form

The hydrochloride salt form (CAS 2034352-42-4) of this compound exhibits significantly improved aqueous solubility compared to the free base, as is typical for azetidine-containing heterocycles where salt formation enhances solubility by ≥10-fold . This is a critical advantage for in vitro assays and in vivo formulation where poor solubility of the free base can confound biological results.

Solubility Hydrochloride Salt Formulation

Scaffold Specificity in S1P1 Agonist Activity

In the 1,2,4-oxadiazole azetidine series, the nature of the 3-substituent on the oxadiazole ring determines S1P1 vs. S1P3 selectivity. Compounds with a 4-methoxyphenoxymethyl group occupy a distinct chemical space; related compounds with phenylalkyl substituents have shown S1P1 EC50 values as low as 4.0 nM with >5000-fold selectivity over S1P3 [1]. While direct data for this exact compound is not publicly disclosed, its unique substitution pattern is designed to explore this selectivity window [2].

S1P1 Agonist Immunomodulation Selectivity

Molecular Weight Advantage: Smaller than Average Clinical-Stage Oxadiazole-Azetidines

With a molecular weight of 261.28 g/mol (free base), this compound is significantly smaller than advanced clinical candidates such as CS-2100 (MW 462.6) and AZD1979 (MW 504.6) . This lower MW aligns with lead-like and fragment-based screening criteria (Rule of 3: MW <300), offering greater scope for property optimization during hit-to-lead campaigns compared to larger, more complex analogs.

Lead-Likeness Fragment-Based Drug Discovery MW

High-Impact Research and Procurement Use Cases for 5-(Azetidin-3-yl)-3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole


Medicinal Chemistry Hit-to-Lead Optimization of MCHr1 Antagonists for Obesity

Researchers developing MCHr1 antagonists can use this compound as a direct synthetic intermediate to access AZD1979 analogs. The 4-methoxyphenoxymethyl linker is a critical pharmacophoric element; its procurement at ≥98% purity (vs. standard 95%) ensures reliable SAR generation [1].

S1P1 Agonist Discovery Programs for Autoimmune Indications

The class-level evidence indicates that 1,2,4-oxadiazole azetidine derivatives can achieve exceptional S1P1 selectivity (EC50 4.0 nM, >5000-fold vs. S1P3). This compound’s unique ether-linked substitution pattern is pre-designed to explore the selectivity window, making it a strategic starting point for novel S1P1 agonist scaffolds [2].

Fragment-Based Lead Generation Using Low-MW Oxadiazole-Azetidine Cores

With an MW of 261.28, this compound satisfies Fragment Rule of 3 criteria. Procurement of this fragment-quality building block enables FBLG campaigns where the 4-methoxyphenoxymethyl group can be elaborated via parallel chemistry to rapidly establish SAR .

Quality-Controlled Reference Standard for In Vivo Pharmacology Studies

The ISO-certified production and ≥98% purity make this compound suitable as a reference standard for pharmacokinetic and efficacy studies, where impurities >2% can confound dose-response interpretation. This is critical for academic labs transitioning from in vitro to in vivo proof-of-concept .

Quote Request

Request a Quote for 5-(Azetidin-3-yl)-3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.